molecular formula C11H13ClN2 B11090637 7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane

7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane

Cat. No.: B11090637
M. Wt: 208.69 g/mol
InChI Key: HBAJHOSTAJJISF-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-1,6-diazabicyclo[410]heptane is a bicyclic compound featuring a diazabicycloheptane core with a 4-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane typically involves the reaction of a suitable diazabicycloheptane precursor with a chlorophenyl derivative. One common method includes the use of cyclohexene and chloroform in the presence of a strong base such as sodium hydroxide and a phase transfer catalyst like tricaprylmethyl ammonium chloride . The reaction proceeds through an electrophilic addition mechanism, forming the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced bicyclic amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

7-(4-chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane

InChI

InChI=1S/C11H13ClN2/c12-10-5-3-9(4-6-10)11-13-7-1-2-8-14(11)13/h3-6,11H,1-2,7-8H2

InChI Key

HBAJHOSTAJJISF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(N2C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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